molecular formula C9H13N3O4 B15292081 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B15292081
M. Wt: 228.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-GFVXGUDPSA-N
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Description

4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog, structurally related to cytidine. This compound is characterized by the presence of a deuterium atom at the fifth position of the pyrimidine ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cytidine.

    Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis, followed by deprotection steps to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs.

    Industry: Utilized in the production of labeled compounds for tracing and mechanistic studies.

Mechanism of Action

The mechanism of action of 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of the deuterium atom can affect the compound’s stability and interaction with enzymes, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A naturally occurring nucleoside with similar structure but without the deuterium atom.

    5-iodo-2’-deoxycytidine: A halogenated analog with different chemical properties and biological activities.

    5-methylcytidine: A methylated analog with distinct epigenetic roles.

Uniqueness

The uniqueness of 4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one lies in the presence of the deuterium atom, which can influence its chemical reactivity, stability, and biological effects. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

228.22 g/mol

IUPAC Name

4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D

InChI Key

CKTSBUTUHBMZGZ-GFVXGUDPSA-N

Isomeric SMILES

[2H]C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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